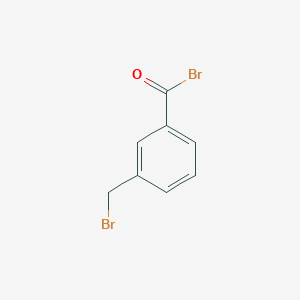
3-(bromomethyl)benzoyl Bromide
Descripción general
Descripción
3-(Bromomethyl)benzoyl bromide is an organic compound with the molecular formula C8H6Br2O. It consists of a benzene ring substituted with a bromomethyl group and a bromocarbonyl group. This compound is a versatile reagent in organic synthesis, often used for introducing bromomethyl groups into various substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)benzoyl bromide can be synthesized through the bromination of 3-methylbenzoic acid. The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the methyl group, forming the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)benzoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted benzoyl derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in DMF are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) with iron (Fe) for bromination.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or ethanol.
Major Products Formed:
- Substituted benzoyl derivatives from nucleophilic substitution.
- Nitro, sulfonyl, or halogenated benzoyl derivatives from electrophilic aromatic substitution.
- Benzyl alcohol derivatives from reduction reactions.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)benzoyl bromide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-(bromomethyl)benzoyl bromide exerts its effects involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in substitution reactions. The carbonyl group can also undergo reduction or other transformations, contributing to the compound’s versatility in synthetic chemistry .
Molecular Targets and Pathways:
Nucleophilic Substitution Pathway: The bromomethyl group reacts with nucleophiles, forming a new carbon-nucleophile bond.
Reduction Pathway: The carbonyl group is reduced to an alcohol, involving hydride transfer from reducing agents.
Comparación Con Compuestos Similares
Benzyl Bromide: Similar structure but lacks the carbonyl group, used primarily for introducing benzyl groups.
3-Bromobenzyl Bromide: Similar structure but without the carbonyl group, used in the synthesis of various organic compounds.
4-Bromomethylbenzoyl Bromide: Positional isomer with the bromomethyl group at the para position, used in similar applications.
Uniqueness: 3-(Bromomethyl)benzoyl bromide is unique due to the presence of both a bromomethyl and a bromocarbonyl group, providing dual reactivity. This dual functionality allows for more diverse chemical transformations compared to similar compounds.
Propiedades
IUPAC Name |
3-(bromomethyl)benzoyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQEZDPRIPCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




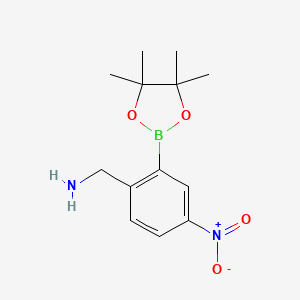
![Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B3115420.png)
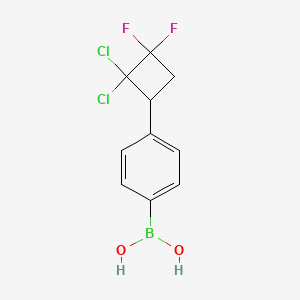

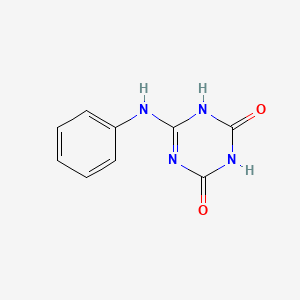
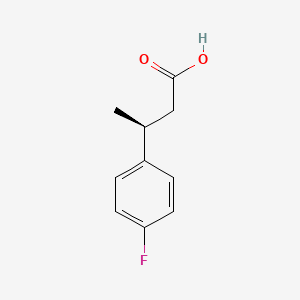

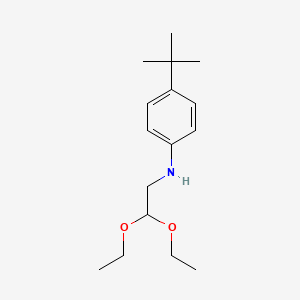



![2-Azaspiro[4.5]decan-4-amine](/img/structure/B3115497.png)
